molecular formula C10H22ClN3O B2674651 1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride CAS No. 2402831-10-9

1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride

Cat. No.: B2674651
CAS No.: 2402831-10-9
M. Wt: 235.76
InChI Key: LWNLEEYSHTZBMK-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride is a chemical compound with the molecular formula C₁₀H₂₁N₃O·HCl It is a derivative of urea and contains a pyrrolidinyl group, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-methylpyrrolidin-3-ylmethylamine with triethyl orthoformate followed by the addition of methylamine and subsequent hydrochloride formation. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles such as alkyl halides or amines, and may be facilitated by catalysts or specific solvents.

Major Products Formed:

  • Oxidation products may include carbonyl derivatives.

  • Reduction products can include primary or secondary amines.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: It can be utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 1,3,3-Trimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea: A structural isomer with a different arrangement of atoms.

  • N-Methylpyrrolidone (NMP): A solvent with a similar pyrrolidinyl group but lacking the urea moiety.

Uniqueness: 1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its isomers and related compounds.

Properties

IUPAC Name

1,1,3-trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)8-9-5-6-12(3)7-9;/h9H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNLEEYSHTZBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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